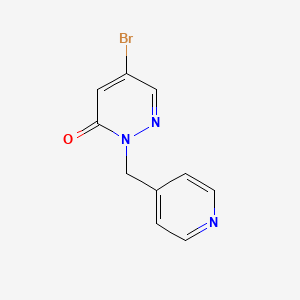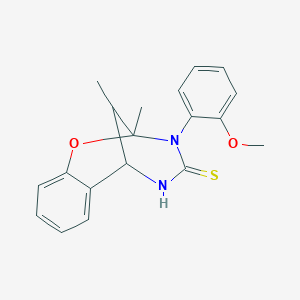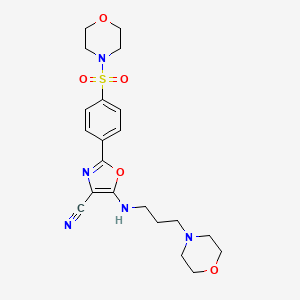![molecular formula C21H17F3N4O3 B2409268 2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide CAS No. 337928-98-0](/img/structure/B2409268.png)
2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide is a chemical compound with the molecular formula C21H17F3N4O3 and a molecular weight of 430.3798896 . It is also known by its CAS number 337928-98-0.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide are not fully detailed in the sources I found . More research may be needed to determine these properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel synthetic route for related compounds involves utilizing 2-nitrochlorobenzene as the starting material via various chemical processes, highlighting the convenience and economic efficiency of accessing these intermediates (Luo et al., 2008).
- Synthesis processes of related compounds involve esterification, treatment with hydrazine hydrate, and various chemical reactions to yield specific products, which are then evaluated for antibacterial and antifungal activities (Joshi et al., 2008).
- Synthesis of derivatives involves a series of chemical reactions, starting from thiocarbohydrazide and substituted phenoxy acetic acid, leading to the creation of compounds that are evaluated for anti-inflammatory and analgesic activities (Hunashal et al., 2014).
Analytical Methods
- A specific analytical method was described for the separation and quantification of a related compound, showcasing the linearity, precision, and high recovery rate of the method (Ping, 2013).
Photophysical and Photochemical Properties
- The photophysical and photochemical properties of related phthalocyanines are investigated, providing insights into their aggregation, photochemical and photophysical properties, highlighting their potential use in photocatalytic applications like photodynamic therapy (PDT) of cancer (Ahmetali et al., 2019).
Antimicrobial Activities
- Novel compounds synthesized are structurally characterized and their antimicrobial activities are assessed, showing interesting antibacterial properties (Zhu, 2020).
- A series of compounds are synthesized, characterized, and their in vitro antimicrobial activity is evaluated against various bacterial and fungal strains, providing insights into the potential use of these compounds in treating infections (Chandrashekhar et al., 2013).
Material Science and Engineering
- The synthesis and characterization of soluble polyimides containing certain units are discussed, including their preparation, properties, and applications in creating transparent polyimide films (Ju-sun, 2010).
- The development of soluble and colorless polyimides, their synthesis, properties, and potential applications in areas requiring low dielectric constants and high transparency are elaborated (Mi et al., 2017).
Safety and Hazards
While specific safety and hazard information for 2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide was not found, related compounds are classified as Acute Tox. 3 Oral and are considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It’s important to handle all chemicals with appropriate safety measures.
Propiedades
IUPAC Name |
N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c22-21(23,24)14-6-4-9-16(12-14)30-13-18(25)27-28-19(29)17-10-5-11-26-20(17)31-15-7-2-1-3-8-15/h1-12H,13H2,(H2,25,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTGQYQVGKKIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN=C(COC3=CC=CC(=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N/N=C(/COC3=CC=CC(=C3)C(F)(F)F)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)


![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)
